molecular formula C16H24N4O3 B13876040 1h-Indazole-1-carboxylic acid,6-amino-3-[2-(dimethylamino)ethoxy]-,1,1-dimethylethyl ester

1h-Indazole-1-carboxylic acid,6-amino-3-[2-(dimethylamino)ethoxy]-,1,1-dimethylethyl ester

Cat. No.: B13876040
M. Wt: 320.39 g/mol
InChI Key: ZDUKTPKZXLNQDM-UHFFFAOYSA-N
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Description

tert-Butyl 6-amino-3-[2-(dimethylamino)ethoxy]indazole-1-carboxylate is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications . This particular compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of tert-butyl 6-amino-3-[2-(dimethylamino)ethoxy]indazole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the tert-Butyl Group: The tert-butyl group is often introduced using tert-butyl esters or tert-butyl halides under basic conditions.

    Addition of the Dimethylaminoethoxy Group: This step involves the reaction of the indazole core with a dimethylaminoethoxy reagent under appropriate conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

tert-Butyl 6-amino-3-[2-(dimethylamino)ethoxy]indazole-1-carboxylate undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and dimethylaminoethoxy groups can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 6-amino-3-[2-(dimethylamino)ethoxy]indazole-1-carboxylate has several scientific research applications, including :

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-3-[2-(dimethylamino)ethoxy]indazole-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl 6-amino-3-[2-(dimethylamino)ethoxy]indazole-1-carboxylate can be compared with other similar compounds, such as :

    tert-Butyl 6-amino-3-[2-(dimethylamino)ethoxy]indazole-1-carboxylate: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.

    Indazole Derivatives: Other indazole derivatives with different functional groups, which may exhibit different biological activities and applications.

    Amino-Substituted Indazoles: Compounds with amino groups at different positions on the indazole ring, affecting their chemical and biological properties.

The uniqueness of tert-butyl 6-amino-3-[2-(dimethylamino)ethoxy]indazole-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H24N4O3

Molecular Weight

320.39 g/mol

IUPAC Name

tert-butyl 6-amino-3-[2-(dimethylamino)ethoxy]indazole-1-carboxylate

InChI

InChI=1S/C16H24N4O3/c1-16(2,3)23-15(21)20-13-10-11(17)6-7-12(13)14(18-20)22-9-8-19(4)5/h6-7,10H,8-9,17H2,1-5H3

InChI Key

ZDUKTPKZXLNQDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)N)C(=N1)OCCN(C)C

Origin of Product

United States

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